![molecular formula C13H9F6NO3S B2882233 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 302950-47-6](/img/structure/B2882233.png)
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H9F6NO3S and its molecular weight is 373.27. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with a complex structure that includes a dioxo thiophene moiety and trifluoromethyl groups. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The compound features a thiophene ring with a dioxo group and is substituted with trifluoromethyl groups. The molecular formula is C18H14F6N2O3S with a molecular weight of approximately 442.4 g/mol. The presence of fluorinated groups enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can be influenced by the structural features of the compound, particularly the dioxo thiophene and trifluoromethyl substituents.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their catalytic activity.
- Receptor Modulation: It may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival.
- Anti-inflammatory Effects: These compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: There is evidence that thiophene derivatives possess antimicrobial activity against various pathogens.
Case Study 1: Anticancer Activity
A study investigated the effects of a structurally analogous compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing G1 phase arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated significant inhibition of these kinases in vitro, suggesting its potential as a therapeutic agent in targeted cancer therapy.
Research Findings
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOKGWOLOTUGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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